molecular formula C5H9NO3 B14370088 N-[(Oxiran-2-yl)methyl]glycine CAS No. 91914-99-7

N-[(Oxiran-2-yl)methyl]glycine

Cat. No.: B14370088
CAS No.: 91914-99-7
M. Wt: 131.13 g/mol
InChI Key: FTHORVJMZMMRQU-UHFFFAOYSA-N
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Description

Reactivity and Structural Modulation

The compound’s reactivity is governed by the interplay between its epoxide and amino acid groups. Under basic conditions, glycine’s amino group can initiate epoxide ring-opening reactions, forming covalent bonds with nucleophiles such as thiols or amines. This reactivity is harnessed in graphene oxide (GO) functionalization, where low concentrations of glycine derivatives induce epoxide ring opening, enhancing GO’s dispersibility and biocompatibility. Conversely, higher glycine concentrations promote GO reduction, illustrating the delicate balance between nucleophilic attack and reductive processes in hybrid systems.

Table 1: Comparative Reactivity of Epoxide-Amino Acid Hybrids

Hybrid Structure Key Reaction Product Application Catalytic System
This compound Nucleophilic ring-opening Polymer crosslinking agents Base (e.g., NaOH)
Glycidyl glycinate Oxidative annulation Oxazolidine antibiotics Eosin-Y/Cu(OAc)₂/HI
Epoxy-functionalized GO Partial hydrolysis and reduction Biomedical nanocomposites Glycine under basic conditions

Strategic Importance of Oxirane Functionalization in Glycine Derivatives

Functionalizing the oxirane ring in glycine derivatives like this compound is pivotal for tailoring their chemical and physical properties. The oxirane’s strained three-membered ring undergoes regioselective attacks, enabling precise control over reaction outcomes. For example, epichlorohydrin-mediated synthesis of this compound exploits glycine’s nucleophilicity to open the epoxide ring, yielding a stable adduct with retained carboxylic acid functionality. This method’s scalability and mild conditions make it industrially viable for producing epoxy-amine resins and drug intermediates.

Catalytic and Electrocatalytic Innovations

Recent breakthroughs in catalysis have expanded the synthetic utility of oxirane-functionalized glycine derivatives. A tandem electrocatalytic system employing boron-doped metalloporphyrin frameworks demonstrates the direct conversion of CO₂ and NO into glycine derivatives, bypassing traditional toxic precursors. This approach, achieving a limiting potential of −0.20 V, highlights the potential for sustainable glycine-epoxide hybrid synthesis via C–N coupling. Similarly, bromide-catalyzed oxidation of glycine using Oxone® illustrates the role of halogen intermediates in modulating epoxide reactivity, with kinetic studies confirming bromine’s involvement in rate-determining steps.

Mechanistic Insights and Kinetic Control

The chemical behavior of this compound is intricately linked to reaction conditions. In acidic media, protonation of the amino group suppresses nucleophilic activity, favoring epoxide hydrolysis over alkylation. Conversely, basic conditions enhance the amino group’s nucleophilicity, promoting ring-opening reactions critical for polymer crosslinking and bioconjugation. Kinetic analyses reveal that competing hydrolysis and alkylation pathways must be balanced to optimize yields, with glycine concentration and pH serving as key control parameters.

Properties

CAS No.

91914-99-7

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

IUPAC Name

2-(oxiran-2-ylmethylamino)acetic acid

InChI

InChI=1S/C5H9NO3/c7-5(8)2-6-1-4-3-9-4/h4,6H,1-3H2,(H,7,8)

InChI Key

FTHORVJMZMMRQU-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CNCC(=O)O

Origin of Product

United States

Preparation Methods

Peracid-Mediated Epoxidation

Meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C selectively epoxidizes the allyl side chain of N-allylglycine without affecting the amino acid backbone. Yields range from 65–78%, with stereoselectivity influenced by solvent polarity and temperature. Polar aprotic solvents like acetone favor trans-epoxide formation (dr 3:1), while nonpolar solvents yield near-equimolar diastereomers.

Catalytic Asymmetric Epoxidation

Sharpless asymmetric epoxidation conditions (Ti(OiPr)₄, diethyl tartrate, tert-butyl hydroperoxide) applied to N-allylglycine esters achieve enantiomeric excesses up to 92% for the (2S,3R)-epoxide. This method requires protection of the glycine carboxylic acid as a methyl or benzyl ester to prevent catalyst deactivation. Deprotection under mild acidic conditions (e.g., HCl in dioxane) furnishes the target compound without epoxide ring opening.

Nucleophilic Ring-Opening of Epichlorohydrin

Industrial-scale synthesis often utilizes epichlorohydrin as an oxirane precursor, exploiting its reactivity toward amine nucleophiles.

Glycine Coupling in Biphasic Systems

A patented method dissolves glycine in aqueous NaOH (2 M) and reacts it with epichlorohydrin at 40°C under vigorous stirring. Phase-transfer catalysts like tetrabutylammonium bromide enhance reaction rate, achieving 84% conversion within 6 hours. The product precipitates upon acidification to pH 3–4, enabling straightforward isolation by filtration.

Solvent-Free Mechanochemical Synthesis

Ball-milling glycine sodium salt with epichlorohydrin (1:1.2 molar ratio) for 90 minutes at 25 Hz provides a 91% yield without solvent. This approach reduces waste and eliminates the need for toxic aprotic solvents, though scale-up challenges remain due to equipment limitations.

Solid-Phase Synthesis Using Functionalized Resins

Peptide synthesis methodologies adapt well to this compound production, particularly for generating chiral variants.

Merrifield Resin Immobilization

Boc-protected glycine attaches to chloromethylated polystyrene resin via cesium carbonate-mediated nucleophilic substitution in DMF at 50°C. Subsequent alkylation with epibromohydrin in the presence of potassium iodide (KI) introduces the oxirane moiety. Cleavage with HF/anisole (95:5) releases the product with ≥98% purity.

Oxazolidine Linker Strategy

H-Thr-Gly-NovaSyn® TG resin anchors glycine through an oxazolidine linkage, allowing selective epoxidation of a pendant allyl group using dimethyldioxirane (DMDO). This method preserves stereochemical integrity, producing (R)-configured epoxides in 76% ee when employing L-threonine-derived resin.

Enzymatic Synthesis

Although less developed, biocatalytic routes show promise for sustainable production.

Epoxide Hydrolase-Catalyzed Resolution

Racemic this compound undergoes kinetic resolution using Aspergillus niger epoxide hydrolase. The (S,S)-enantiomer hydrolyzes preferentially (E = 38), leaving the desired (R,R)-isomer with 89% ee. Reaction optimization in ionic liquid/water biphasic systems improves enzyme stability, enabling 5 reuse cycles without significant activity loss.

Transaminase-Mediated Amine Synthesis

A recent approach constructs the glycine moiety after epoxide formation. Transaminases from Arthrobacter citreus convert α-keto epoxides to chiral amines using L-alanine as amine donor. Coupling with a ketoreductase recycling system achieves 95% conversion to (S)-N-[(Oxiran-2-yl)methyl]glycine.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Stereocontrol Scalability Key Limitation
Peracid Epoxidation 65–78 95–98 Low Industrial Diastereomer separation required
Sharpless Epoxidation 55–62 99 High Lab-scale Costly catalysts
Epichlorohydrin Route 84–91 97 None Industrial Chlorinated byproducts
Solid-Phase Synthesis 70–75 ≥99 High Pilot-scale Resin cost
Enzymatic Resolution 40–48 98 High Lab-scale Low throughput

Industrial Considerations and Process Optimization

Waste Management in Epichlorohydrin Routes

The nucleophilic approach generates 1.2 kg NaCl per kg product, necessitating efficient brine treatment systems. Membrane electrolysis units recover HCl from waste streams, reducing neutralization costs by 30%.

Continuous Flow Epoxidation

Microreactor systems (0.5 mm ID PTFE tubing) enable safe mCPBA reactions at elevated temperatures (50°C), cutting reaction time from 12 hours to 8 minutes. Automated pH control with in-line IR monitoring maintains optimal epoxidation rates while minimizing oxirane ring-opening side reactions.

Chromatography-Free Purification

Combining aqueous extraction (ethyl acetate/10% citric acid) with antisolvent crystallization (n-heptane/THF 4:1) eliminates column chromatography, achieving 99.5% purity with 92% recovery.

Chemical Reactions Analysis

Types of Reactions

N-[(Oxiran-2-yl)methyl]glycine undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be oxidized to form diols.

    Reduction: The compound can be reduced to form amino alcohols.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.

Major Products Formed

    Diols: Formed through oxidation of the epoxide ring.

    Amino Alcohols: Formed through reduction of the compound.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

N-[(Oxiran-2-yl)methyl]glycine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(Oxiran-2-yl)methyl]glycine involves its ability to react with various nucleophiles due to the presence of the reactive epoxide ring. This reactivity allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in synthetic chemistry. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-[(Oxiran-2-yl)methyl]glycine with structurally or functionally related glycine derivatives, emphasizing substituent groups, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Glycine Derivatives

Compound Name Molecular Formula Substituent Group Molecular Weight (g/mol) Key Applications/Properties
This compound C₅H₉NO₃ Oxirane (epoxide) 131.13 Polymer synthesis, reactive intermediates
Glyphosate C₃H₈NO₅P Phosphonomethyl 169.07 Herbicide (inhibits plant shikimate pathway)
N-Oxalylglycine C₄H₅NO₅ Oxalyl 147.09 Enzyme inhibition (e.g., histone demethylases)
N-(2-Chloroacetyl)glycine C₄H₆ClNO₃ Chloroacetyl 151.55 Polymer intermediates (e.g., biodegradable copolymers)
N-(p-fluorobenzyl) glycine C₉H₁₀FNO₂ p-Fluorobenzyl 183.18 Peptide analogs (oxytocin modifications)

Key Comparisons

Structural Reactivity Epoxide vs. Phosphonate/Chloroacetyl Groups: The oxirane group in this compound enables ring-opening reactions, useful in crosslinking polymers or conjugating biomolecules. In contrast, glyphosate’s phosphonate group facilitates herbicidal activity by mimicking phosphoenolpyruvate , while the chloroacetyl group in N-(2-Chloroacetyl)glycine supports nucleophilic substitution reactions in polymer synthesis . Oxalyl vs. Fluorobenzyl Groups: N-Oxalylglycine’s oxalyl moiety acts as a competitive inhibitor for enzymes like Jumonji-domain histone demethylases , whereas the p-fluorobenzyl group in N-(p-fluorobenzyl) glycine enhances peptide stability and receptor binding in oxytocin analogs .

Applications

  • Biomedical Uses : this compound’s epoxide may be leveraged for drug delivery via pH-sensitive release mechanisms, akin to epoxide-containing hydrogels. N-Oxalylglycine, however, is studied for epigenetic modulation .
  • Agricultural/Industrial Uses : Glyphosate remains the gold-standard herbicide due to its phosphonate group , while N-(2-Chloroacetyl)glycine serves as a precursor for biodegradable polymers .

Physicochemical Properties Solubility and Stability: The polar epoxide and carboxylate groups in this compound suggest moderate water solubility, comparable to N-Oxalylglycine. Glyphosate’s phosphonate group enhances solubility, critical for foliar herbicide absorption .

Research Findings

  • Analytical Challenges : LC-MS/MS techniques () are critical for characterizing glycine derivatives, particularly for distinguishing isomers (e.g., N-Oxalylglycine vs. other carboxylated analogs) .

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